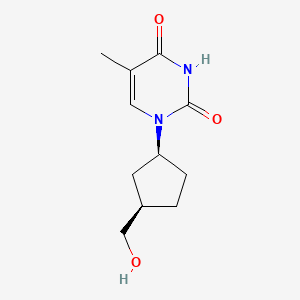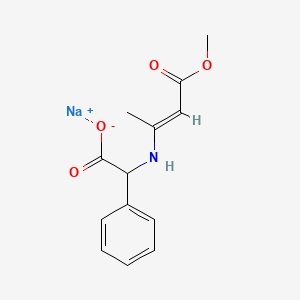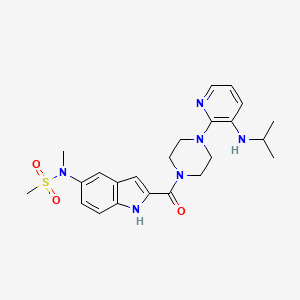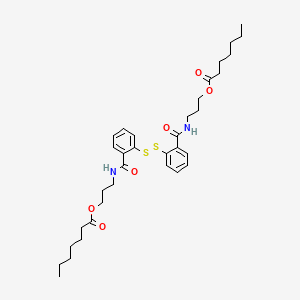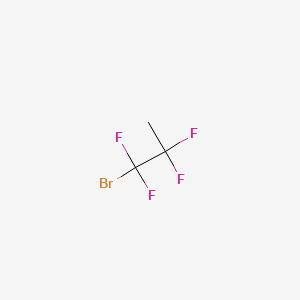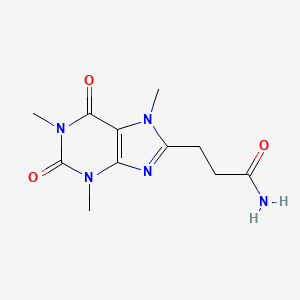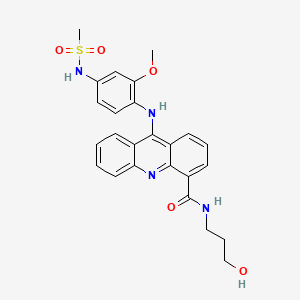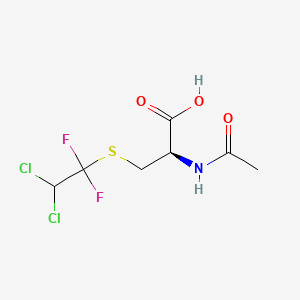
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- is a synthetic derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2,2-dichloro-1,1-difluoroethyl group attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2,2-dichloro-1,1-difluoroethyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The 2,2-dichloro-1,1-difluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential role in cellular processes and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups. This interaction can affect various cellular processes, including signal transduction, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine
- N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine
- N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine
Uniqueness
L-Cysteine, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)- is unique due to the presence of the 2,2-dichloro-1,1-difluoroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Propiedades
Número CAS |
124076-70-6 |
|---|---|
Fórmula molecular |
C7H9Cl2F2NO3S |
Peso molecular |
296.12 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(2,2-dichloro-1,1-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Cl2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(10,11)6(8)9/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1 |
Clave InChI |
CLHGZGQHCNUIIY-BYPYZUCNSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CSC(C(Cl)Cl)(F)F)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC(C(Cl)Cl)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


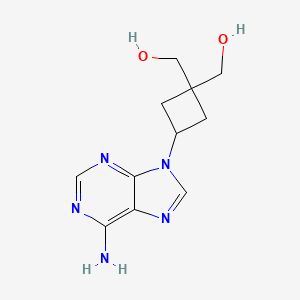
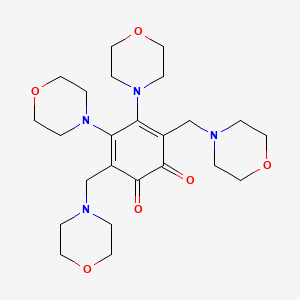
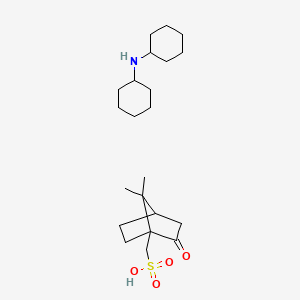
![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;2-piperazin-1-ylethanamine](/img/structure/B12794903.png)

